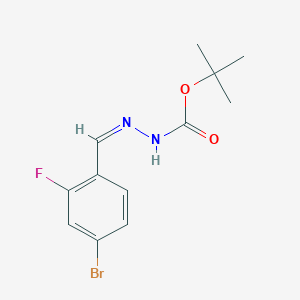
(E)-tert-Butyl 2-(4-bromo-2-fluorobenzylidene)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate: is an organic compound that features a tert-butyl ester group, a hydrazinecarboxylate moiety, and a substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate aldehyde or ketone derivative of 4-bromo-2-fluorobenzaldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding azo or azoxy derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of azo or azoxy compounds.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of new functional groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, the compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and anticancer properties. The presence of the hydrazinecarboxylate moiety is particularly significant in drug design.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Additionally, the phenyl ring’s substituents can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-[(E)-(4-chloro-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate
- tert-Butyl 2-[(E)-(4-bromo-2-methylphenyl)-methylidene]-1-hydrazinecarboxylate
Uniqueness: The presence of both bromine and fluorine atoms on the phenyl ring makes tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate unique. These substituents can significantly influence the compound’s reactivity and biological activity, offering distinct advantages in specific applications compared to its analogs.
Eigenschaften
Molekularformel |
C12H14BrFN2O2 |
|---|---|
Molekulargewicht |
317.15 g/mol |
IUPAC-Name |
tert-butyl N-[(Z)-(4-bromo-2-fluorophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C12H14BrFN2O2/c1-12(2,3)18-11(17)16-15-7-8-4-5-9(13)6-10(8)14/h4-7H,1-3H3,(H,16,17)/b15-7- |
InChI-Schlüssel |
UWPLZOFFMZJGKF-CHHVJCJISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N/N=C\C1=C(C=C(C=C1)Br)F |
Kanonische SMILES |
CC(C)(C)OC(=O)NN=CC1=C(C=C(C=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl](/img/structure/B13712364.png)

![6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13712375.png)
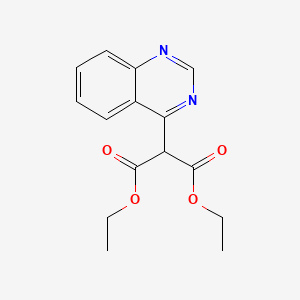
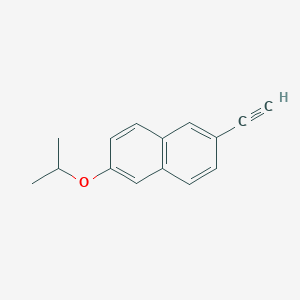
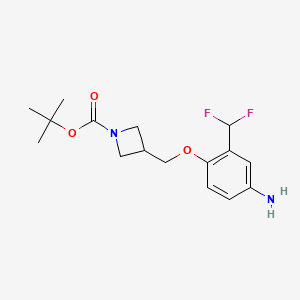

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B13712407.png)
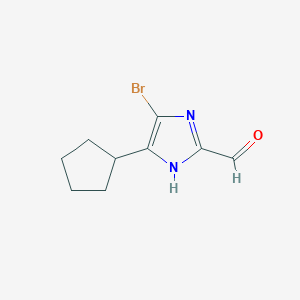
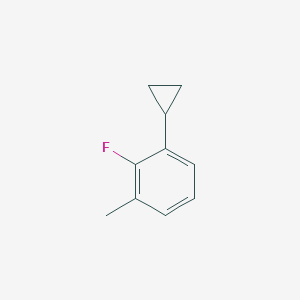
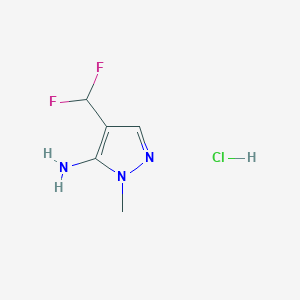
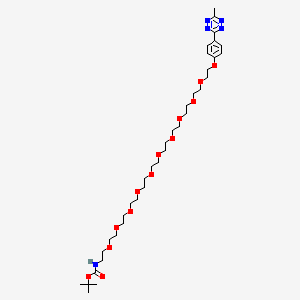
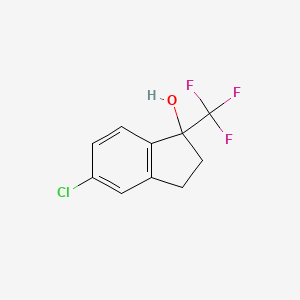
![1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine](/img/structure/B13712463.png)
